

2-(4-Methylpiperazin-1-yl)ethanethioamide derivatives and analogs

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Compound of Interest

Compound Name: 2-(4-Methylpiperazin-1-yl)ethanethioamide

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An In-Depth Technical Guide to **2-(4-Methylpiperazin-1-yl)ethanethioamide** Derivatives and Analogs for Drug Development Professionals

Abstract

The 4-methylpiperazine moiety is a privileged scaffold in modern medicinal chemistry, integral to the structure of numerous approved drugs and clinical candidates. Its favorable physicochemical properties often impart improved aqueous solubility and oral bioavailability. This technical guide explores the therapeutic potential of derivatives and analogs of **2-(4-Methylpiperazin-1-yl)ethanethioamide**. While literature directly pertaining to this specific thioamide is limited, this document synthesizes data from structurally related analogs—including amides and other piperazine-containing compounds—to provide a comprehensive overview of potential synthesis routes, biological activities, structure-activity relationships (SAR), and pharmacokinetic profiles. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in leveraging this chemical core for novel therapeutic discovery.

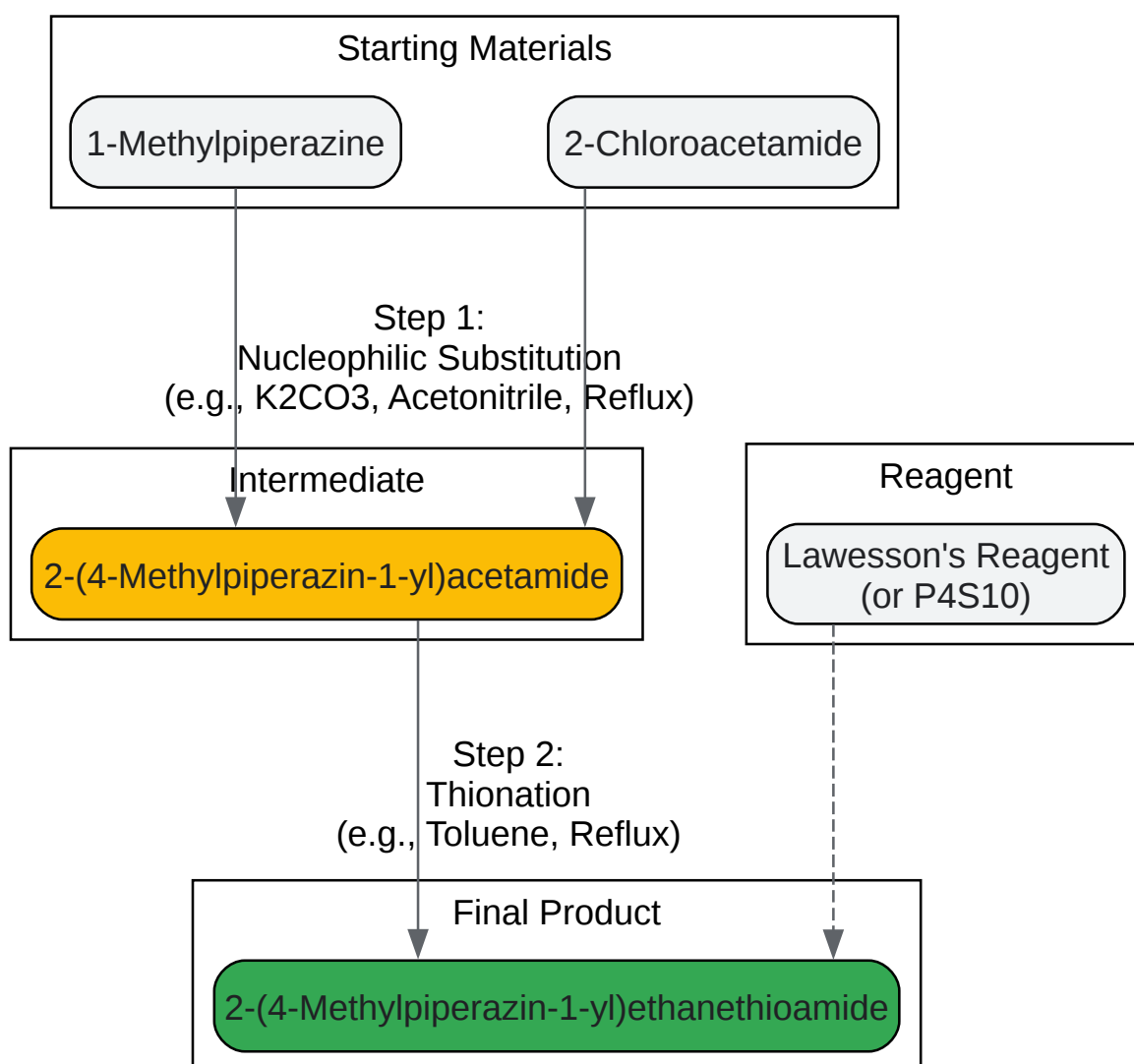
Synthesis of 2-(4-Methylpiperazin-1-yl)ethanethioamide and Derivatives

The synthesis of thioamides can be achieved through various established methods. A common and effective route involves the thionation of a corresponding amide precursor using a

thionating agent like Lawesson's reagent or phosphorus pentasulfide. An alternative approach is a multi-component reaction, such as the Kindler thioamide synthesis, which combines an aldehyde, an amine, and elemental sulfur.

Proposed Synthetic Workflow

A plausible and efficient two-step synthesis for the core compound, **2-(4-Methylpiperazin-1-yl)ethanethioamide**, starts from commercially available 1-methylpiperazine and 2-chloroacetamide. The resulting amide intermediate is then subjected to thionation.



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Caption: Proposed two-step synthesis of the target thioamide.

General Experimental Protocols

Protocol 1: Synthesis of Amide Intermediate (e.g., 2-(4-Methylpiperazin-1-yl)acetamide)

- To a solution of 1-methylpiperazine (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a base like potassium carbonate (1.5 eq).
- Add 2-chloroacetamide (1.1 eq) to the mixture.
- Heat the reaction mixture to reflux (typically 80-100 °C) and monitor its progress using Thin Layer Chromatography (TLC).
- Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product via column chromatography on silica gel to yield the pure amide intermediate.

Protocol 2: Thionation of Amide to Thioamide^[1]

- Dissolve the amide intermediate (1.0 eq) in an anhydrous solvent like toluene or THF.
- Add Lawesson's reagent (0.5-0.6 eq) portion-wise to the solution.
- Heat the reaction mixture to reflux (typically 80-110 °C) for 2-6 hours, monitoring by TLC.
- After cooling, concentrate the mixture under reduced pressure.
- The crude residue can be purified by recrystallization or silica gel column chromatography to afford the desired thioamide.^[2]

Biological Activities of Analogs and Derivatives

The 4-methylpiperazine scaffold is a component of drugs with diverse biological activities. By examining its role in various molecular contexts, we can infer potential applications for **2-(4-Methylpiperazin-1-yl)ethanethioamide** derivatives.

Antimicrobial and Antioxidant Activity

Analogs incorporating the 4-methylpiperazine moiety have demonstrated notable antimicrobial and antioxidant properties. A study on (N-(2-(4-methylpiperazine-1-carbonyl) thiophen-3-yl)-2-(piperazin-1-yl) acetamide) sulfonamide derivatives revealed significant activity against various bacterial and fungal strains.[\[3\]](#)[\[4\]](#)

Table 1: Antimicrobial Activity (MIC, $\mu\text{g/mL}$) of Selected Sulfonamide Analogs[\[3\]](#)[\[4\]](#)

Compound	<i>Proteus vulgaris</i>	<i>Aspergillus Niger</i>
7f	93.7	-
7g	-	93.7
7i	-	93.7
Ampicillin (Std.)	125	-
Nystatin (Std.)	-	125

Note: Compounds 7f, 7g, and 7i are sulfonamide derivatives of a complex acetamide core containing the 4-methylpiperazine group. Lower MIC values indicate higher potency.

Experimental Protocol: Micro Broth Dilution Method[\[3\]](#)

- Prepare a twofold serial dilution of the test compounds in Mueller-Hinton broth for bacteria and Sabouraud Dextrose broth for fungi in 96-well microtiter plates.
- Inoculate each well with a standardized microbial suspension (e.g., 10^5 CFU/mL).
- Include positive controls (broth with inoculum) and negative controls (broth only).
- Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
- The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Anticancer Activity

The piperazine ring is a key structural element in many kinase inhibitors used in oncology.[5] Derivatives have shown potent activity against targets like Src, Abl, PI3K, and PARP.[6][7][8][9]

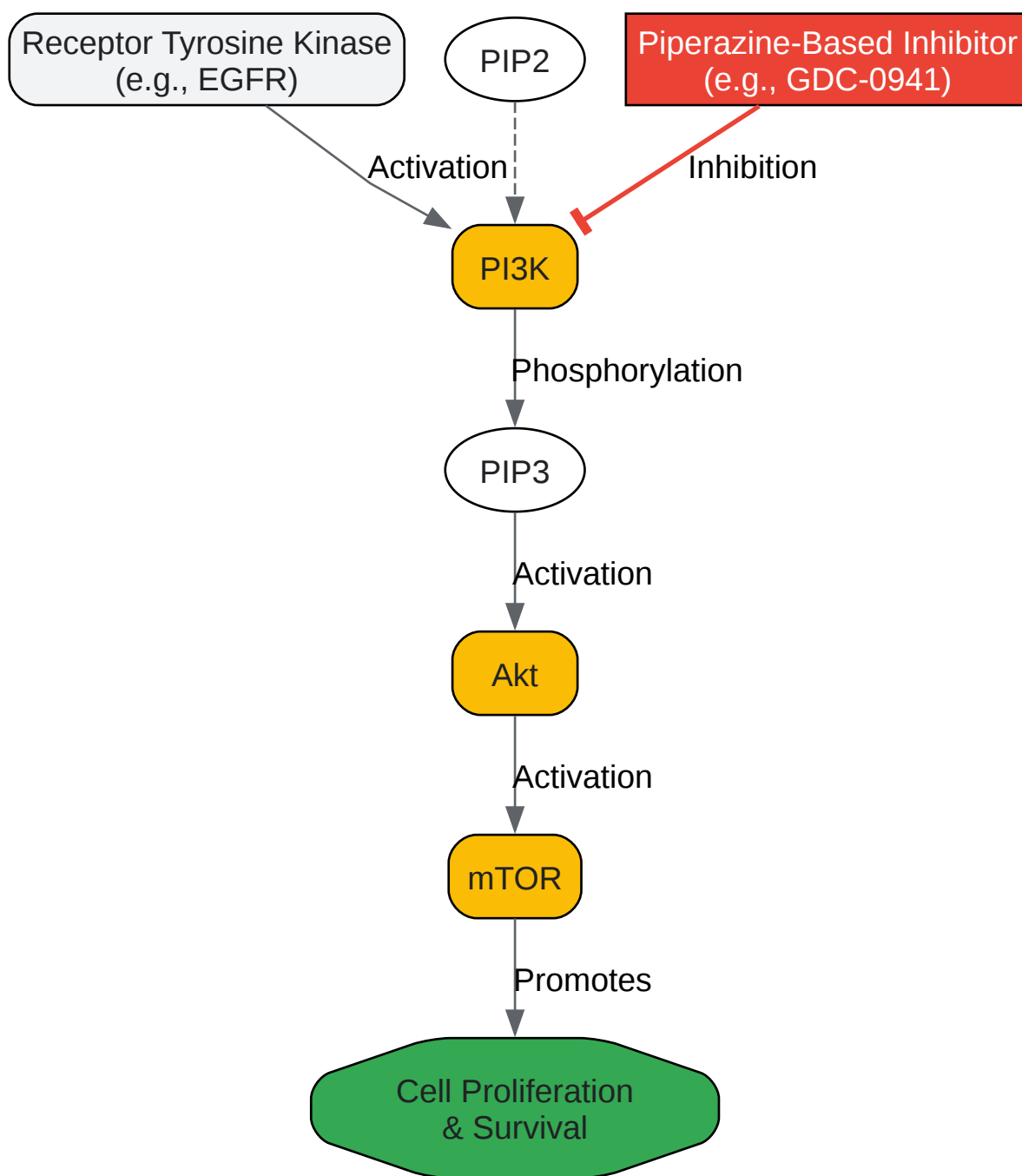
Table 2: Anticancer Activity (IC₅₀) of Piperazine-Containing Kinase Inhibitors

Compound	Target Kinase(s)	Cell Line	IC ₅₀	Reference
Dasatinib (BMS-354825)	Src/Abl	K562 (CML)	<1 nM (Enzymatic)	[6][10]
AZD0530	c-Src/Abl	(Enzymatic)	4 nM (c-Src)	[11]
GDC-0941	PI3K α	(Enzymatic)	3 nM	[8]
Analog 5e	PARP1	MCF-7 (Breast)	18 μ M	[7][9]

Note: Dasatinib and AZD0530 contain a hydroxyethylpiperazine or methylpiperazine ethoxy group, respectively, demonstrating the utility of this scaffold in potent kinase inhibition.

Signaling Pathway Visualization

Kinase inhibitors containing the piperazine moiety often target critical nodes in cell signaling pathways that regulate cell proliferation, survival, and differentiation. A frequent target is the PI3K/Akt pathway, which is commonly deregulated in cancer.



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Caption: Inhibition of the PI3K/Akt signaling pathway.

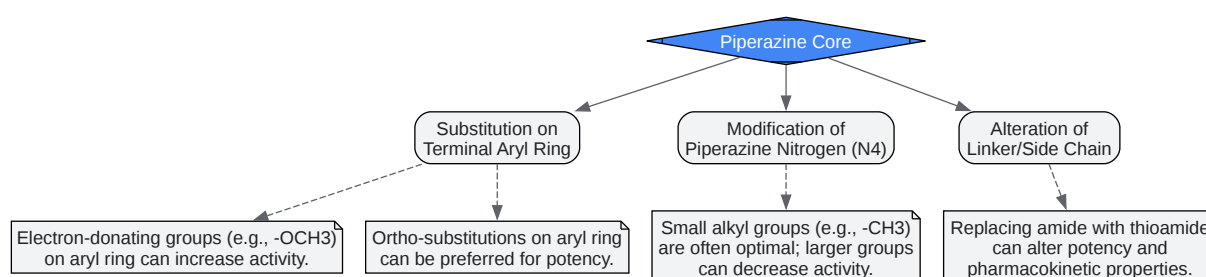
Experimental Protocol: MTT Cell Viability Assay[[12](#)]

- Seed cancer cells (e.g., MCF-7, K562) in 96-well plates and allow them to adhere overnight.

- Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).
- Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
- Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or acidic isopropanol).
- Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the percentage of cell viability relative to untreated controls and determine the IC_{50} value (the concentration required to inhibit 50% of cell growth).

Structure-Activity Relationship (SAR) Insights

SAR studies on various piperazine analogs reveal key structural features that influence biological activity. These insights can guide the rational design of novel **2-(4-Methylpiperazin-1-yl)ethanethioamide** derivatives.



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Caption: Key SAR trends for piperazine-based compounds.

- **Aryl Group Substitution:** For many classes of inhibitors, substitutions on a terminal aryl ring attached to the piperazine are critical. Electron-donating groups like methoxy (-OCH₃) have been shown to enhance antimigration activity in some series, while electron-withdrawing groups like chloro (-Cl) can diminish it.[\[13\]](#) The position of the substituent is also crucial; for instance, ortho-fluoro substitution on a phenyl ring improved potency against nicotinic receptors in one study.[\[14\]](#)
- **Piperazine N4-Substitution:** The N-methyl group in the core scaffold is a common feature that often provides a good balance of potency and metabolic stability.
- **Linker and Core Modifications:** The nature of the linker between the piperazine and other pharmacophoric elements is key. The replacement of an amide with a thioamide, as proposed in the title compound, is a bioisosteric substitution that can significantly impact hydrogen bonding capacity, lipophilicity, and metabolic stability.

Pharmacokinetic Considerations

The piperazine moiety is frequently incorporated into drug candidates to improve their pharmacokinetic (PK) properties, particularly solubility and cell permeability.

Table 3: Pharmacokinetic Parameters of Selected Piperazine Analogs

Compound	Key Parameter	Value	Species	Reference
K-604 Metabolites	In vitro clearance (human liver microsomes)	720 μ L/min/mg protein	Human	[15] [16]
JDTic Analogs	Brain to Plasma Ratio (AUC)	17.4	Rat	[17]
K-604	Aqueous Solubility	19 mg/mL (at pH 1.2)	N/A	[18]

Note: These compounds are structurally distinct from the title thioamide but illustrate the PK properties often associated with piperazine-containing molecules.

The basic nitrogen of the 4-methylpiperazine group is typically protonated at physiological pH, which can enhance aqueous solubility.[18] However, this charge can also limit passive diffusion across the blood-brain barrier. Despite this, many piperazine-containing compounds achieve significant CNS exposure, as evidenced by high brain-to-plasma ratios.[17] The metabolic fate often involves oxidation of the piperazine ring or N-demethylation.

Conclusion and Future Directions

The **2-(4-Methylpiperazin-1-yl)ethanethioamide** scaffold represents a promising starting point for the development of novel therapeutic agents. Based on the analysis of structurally related analogs, derivatives of this core could plausibly exhibit potent antimicrobial or anticancer activities, particularly as kinase inhibitors. The thioamide functional group offers a unique chemical space compared to more common amide analogs, potentially leading to improved potency, selectivity, or pharmacokinetic profiles.

Future research should focus on:

- **Efficient Synthesis:** Development and optimization of a robust synthetic route to generate a library of derivatives with diverse substitutions.
- **Biological Screening:** Comprehensive screening of these derivatives against a panel of cancer cell lines, bacterial strains, and fungal pathogens.
- **Mechanism of Action Studies:** For active compounds, elucidating the specific molecular targets and signaling pathways involved.
- **Pharmacokinetic Profiling:** In vitro and in vivo evaluation of solubility, metabolic stability, and bioavailability to identify candidates with drug-like properties.

This technical guide provides a foundational framework to accelerate research and development efforts targeting this versatile and promising chemical scaffold.

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